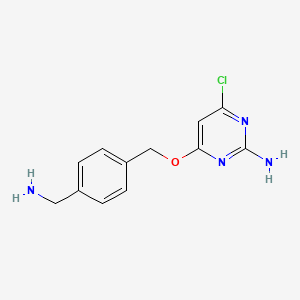

4-((4-(Aminometil)bencil)oxi)-6-cloropirimidin-2-amina

Descripción general

Descripción

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine exhibit promising anticancer properties. For instance, derivatives of this compound have shown cytotoxic effects against various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.0 | Apoptosis induction |

| MCF7 (Breast) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Enzyme inhibition |

In vivo studies using xenograft models have demonstrated that treatment with this compound significantly reduces tumor size compared to controls, indicating its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. In vitro studies showed that it could reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These findings suggest a promising anti-inflammatory profile for the compound, which may be beneficial in treating inflammatory diseases .

Case Study 1: Tumor Growth Inhibition

In a study involving the A549 lung cancer cell line, treatment with 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine resulted in significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism was through apoptosis, demonstrating its potential as a therapeutic agent for lung cancer treatment .

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during these assessments, which is crucial for its potential development as a drug .

Mecanismo De Acción

Target of Action

The primary targets of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play a crucial role in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning. MAO B is an enzyme that breaks down dopamine, another neurotransmitter that is involved in mood regulation and motor control .

Mode of Action

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine interacts with its targets by inhibiting their activity. By inhibiting the activity of cholinesterases and MAO B, this compound increases the levels of acetylcholine and dopamine in the brain . This can lead to improved memory and learning, as well as improved mood and motor control .

Biochemical Pathways

The inhibition of cholinesterases and MAO B by 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine affects several biochemical pathways. Increased acetylcholine levels can enhance cholinergic neurotransmission, which is involved in memory and learning. Increased dopamine levels can enhance dopaminergic neurotransmission, which is involved in mood regulation and motor control .

Result of Action

The molecular and cellular effects of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine’s action are an increase in the levels of acetylcholine and dopamine in the brain. This can lead to improved memory and learning, as well as improved mood and motor control .

Análisis Bioquímico

Biochemical Properties

It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules . For instance, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Cellular Effects

Based on its structural similarity to other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 4-(aminomethyl)benzyl alcohol, which is then reacted with 6-chloropyrimidin-2-amine under specific conditions to form the desired compound. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine

- 4-((4-(Aminomethyl)benzyl)oxy)-5-chloropyrimidin-2-amine

Uniqueness

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development .

Actividad Biológica

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine, also known by its CAS number 913817-45-5, is a chemical compound that has garnered attention for its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This compound exhibits significant interactions with cholinesterases and monoamine oxidase B (MAO B), which are crucial enzymes in neurotransmitter metabolism.

Primary Targets:

- Cholinesterases: This compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine, a neurotransmitter vital for cognitive functions such as memory and learning.

- Monoamine Oxidase B (MAO B): Inhibition of MAO B results in elevated dopamine levels, which can enhance mood regulation and motor control.

Biochemical Pathways:

The inhibition of these enzymes contributes to enhanced cholinergic and dopaminergic neurotransmission. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In Vitro Studies

-

Cholinesterase Inhibition:

- Studies have demonstrated that 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine effectively inhibits AChE and BChE with IC50 values indicating strong potency compared to other known inhibitors.

-

MAO B Activity:

- The compound has been shown to inhibit MAO B activity, which is significant for increasing dopamine levels. Such activity is critical in the context of mood disorders and neurodegenerative conditions.

- Cell Line Studies:

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine | AChE/BChE | <10 | Strong inhibitor; enhances acetylcholine levels |

| 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine | AChE | 15 | Less potent than the primary compound |

| 4-((4-(Aminomethyl)benzyl)oxy)-5-chloropyrimidin-2-amine | MAO B | 20 | Similar mechanism but slightly less effective |

Synthetic Routes

The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine typically involves a multi-step process starting from 4-(aminomethyl)benzyl alcohol reacted with 6-chloropyrimidin-2-amine under specific conditions, often utilizing potassium carbonate as a base and dimethylformamide (DMF) as a solvent.

Propiedades

IUPAC Name |

4-[[4-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-8(6-14)2-4-9/h1-5H,6-7,14H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXBBTCFFCOXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)COC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.